molecular formula C16H17NO5S B4919962 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid

3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid

Cat. No.: B4919962
M. Wt: 335.4 g/mol
InChI Key: FSACLDPPLLSTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C15H15NO4S. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfamoyl group attached to a benzoic acid core, along with a methoxy group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid typically involves the reaction of 2,4-dimethylphenylamine with 4-methoxybenzoic acid in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the sulfamoyl linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process allows for the efficient production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group, altering the compound’s properties.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions disrupt normal cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid
  • 4-Methoxybenzoic acid
  • 2,4-Dimethylphenylamine

Uniqueness

3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid is unique due to the combination of its sulfamoyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)sulfamoyl]-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-10-4-6-13(11(2)8-10)17-23(20,21)15-9-12(16(18)19)5-7-14(15)22-3/h4-9,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSACLDPPLLSTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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